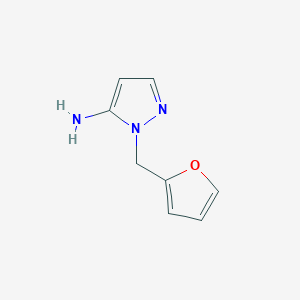

1-(furan-2-ylmethyl)-1H-pyrazol-5-amine

Descripción

Significance of Pyrazole (B372694) and Furan (B31954) Derivatives in Academic Research

Both pyrazole and furan derivatives are cornerstones of medicinal and organic chemistry, valued for their versatile synthesis and wide array of biological activities. nih.govsemanticscholar.orgglobalresearchonline.net

Pyrazole Derivatives: The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous therapeutic agents. nih.govresearchgate.net These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. globalresearchonline.netontosight.aiorientjchem.org The adaptability of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. nih.govmdpi.com This has led to the development of many commercially successful drugs and has made pyrazoles a subject of intense academic investigation. nih.govresearchgate.net

Furan Derivatives: The furan ring is another crucial heterocyclic motif found in many natural products and synthetic compounds with significant therapeutic value. semanticscholar.orgutripoli.edu.ly Its presence can improve the pharmacokinetic profile of a molecule, enhancing properties like solubility and bioavailability. semanticscholar.org Furan derivatives are known to possess a wide range of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. wisdomlib.orgutripoli.edu.lyresearchgate.netijabbr.com The furan nucleus is considered an important synthetic building block in the development of novel chemotherapeutic agents. utripoli.edu.lyresearchgate.net

The combination of these two potent heterocyclic systems into a single molecule, as seen in 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, represents a strategic approach in medicinal chemistry to generate novel molecular architectures with potentially synergistic or unique biological activities. researchgate.netnih.gov

Classification of this compound

The classification of this compound can be understood by examining its structural components and functional groups.

This compound is fundamentally categorized as a heterocyclic compound . Specifically, it is composed of two five-membered aromatic heterocyclic rings. The core structure is a pyrazole ring, which is an azole, a class of five-membered heterocycles containing at least one nitrogen atom. This pyrazole core is substituted with a furfuryl group (furan-2-ylmethyl), linking it to the furan heterocycle.

| Property | Description |

| Primary Class | Heterocyclic Compound |

| Ring System 1 | Pyrazole (an Azole) |

| Ring System 2 | Furan |

| Linkage | The furan ring is connected to the N1 position of the pyrazole ring via a methylene (B1212753) bridge. |

Within the broader pyrazole family, this compound belongs to the aminopyrazole (AP) subclass. nih.gov The amino group (-NH2) is located at the C5 position of the pyrazole ring, making it a 5-aminopyrazole . mdpi.com The position of the amino group on the pyrazole ring is critical, as different isomers (e.g., 3-aminopyrazoles, 4-aminopyrazoles) exhibit distinct chemical reactivity and biological profiles. mdpi.com 5-Aminopyrazoles are highly versatile synthetic intermediates, serving as precursors for the synthesis of a wide range of fused heterocyclic systems like pyrazolopyrimidines and pyrazolotriazines. mdpi.combeilstein-journals.org The presence of the free amino group provides a key site for hydrogen bonding, which is often crucial for interactions with biological targets. nih.govmdpi.com

While specific, extensive research on the bioactivity of this compound is not widely documented, its structural components strongly suggest its potential as a bioactive compound . This status is inferred from the well-established pharmacological importance of its constituent classes:

Aminopyrazoles: This subclass is renowned in medicinal chemistry for a wide range of biological activities. mdpi.commdpi.com They have been investigated as kinase inhibitors, anticancer agents, antibacterial agents, and anti-inflammatory agents. mdpi.com For instance, the 5-aminopyrazole scaffold is a known structural alert for the potential formation of reactive metabolites, indicating its interaction with biological systems. nih.gov

Pyrazole-Furan Hybrids: The combination of pyrazole and furan rings has been explored in the synthesis of compounds with various biological activities. Studies on related structures, such as nitrofuran-containing pyrazoles and other furan-pyrazole hybrids, have demonstrated significant antibacterial, antifungal, and anticancer activities. nih.govresearchgate.net

The table below summarizes some of the documented biological activities associated with the compound's parent structural classes.

| Structural Class | Documented Biological Activities |

| Pyrazole Derivatives | Anti-inflammatory, Anticancer, Antimicrobial, Analgesic, Antidepressant nih.govontosight.aiorientjchem.orgnih.gov |

| Furan Derivatives | Antimicrobial, Antiviral, Anti-inflammatory, Anticancer, Diuretic wisdomlib.orgutripoli.edu.lyijabbr.com |

| 5-Aminopyrazoles | Kinase inhibition, Anticancer, Antibacterial, Antimalarial, Anti-inflammatory mdpi.commdpi.com |

Given this evidence, this compound is a strong candidate for biological screening and further investigation in drug discovery programs.

Research Trajectory and Scholarly Scope for this compound

The research trajectory for a compound like this compound is likely to follow established pathways in medicinal chemistry and materials science. The scholarly scope would encompass its synthesis, characterization, and evaluation for various applications.

Synthetic Chemistry: Future research would likely focus on optimizing existing synthetic routes or developing novel, more efficient methods for its preparation. Multi-component reactions, which are known for their efficiency in creating molecular diversity, could be explored for synthesizing derivatives of this scaffold. nih.gov

Medicinal Chemistry and Drug Discovery: A primary research avenue would be the comprehensive evaluation of its biological activities. Based on its structural motifs, key areas of investigation would include:

Anticancer Activity: Screening against various cancer cell lines is a logical step, as both pyrazole and furan hybrids have shown promise in this area. researchgate.netnih.gov

Antimicrobial Activity: Given the known antibacterial and antifungal properties of pyrazoles and furans, this compound would be a candidate for testing against a panel of pathogenic microbes. researchgate.netnih.govresearchgate.net

Enzyme Inhibition: Many pyrazole derivatives function as enzyme inhibitors (e.g., kinase inhibitors). mdpi.com Investigating the inhibitory potential of this compound against specific enzymes relevant to diseases like cancer or inflammation would be a significant area of study.

Materials Science: Pyrazole derivatives with conjugation properties can exhibit unique photophysical characteristics. mdpi.com Research could explore the potential of this compound and its derivatives in the development of sensors, organic light-emitting diodes (OLEDs), or other advanced organic materials. mdpi.commdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(furan-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTODPMGIIIPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368917 | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3528-56-1 | |

| Record name | 1-(2-Furanylmethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Furan 2 Ylmethyl 1h Pyrazol 5 Amine and Its Derivatives

Foundational Synthetic Strategies for 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles relies on several well-established strategies. These foundational methods include the cyclocondensation of acyclic precursors with hydrazine (B178648) derivatives and the chemical transformation of existing heterocyclic rings.

Condensation Reactions with Hydrazines

Condensation reactions involving a hydrazine component are a cornerstone in pyrazole (B372694) synthesis. These methods build the pyrazole ring by forming the requisite carbon-nitrogen and nitrogen-nitrogen bonds through the reaction of a hydrazine with a suitable three-carbon building block.

The most versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds smoothly to yield a wide array of 5-aminopyrazole derivatives. nih.gov The established mechanism involves an initial nucleophilic attack by the terminal nitrogen atom of the hydrazine on the carbonyl carbon of the β-ketonitrile. This step forms a hydrazone intermediate. beilstein-journals.orgnih.gov Subsequently, an intramolecular cyclization occurs via the attack of the second hydrazine nitrogen atom on the carbon of the nitrile group, leading to the formation of the final 5-aminopyrazole ring structure. beilstein-journals.orgnih.gov

While the hydrazone intermediate is rarely isolated, its formation has been reported in specific reactions, such as those involving 2-nitro- or 2,4-dinitrophenylhydrazines. nih.gov This general strategy has been successfully utilized to synthesize a large number of 5-amino-1-heteroarylpyrazoles. nih.gov

Table 1: Examples of 5-Aminopyrazole Synthesis from β-Ketonitriles

| β-Ketonitrile Precursor | Hydrazine Reagent | Product | Reference |

|---|---|---|---|

| α-Cyanoacetophenones | Heteroarylhydrazines | 5-Amino-1-heteroarylpyrazoles | nih.gov |

| Trifluoroacetylbenzyl cyanide | 2-Hydrazino-4-methylquinoline | 5-Amino-1-(4-methylquinolin-2-yl)-3-phenyl-3-(trifluoromethyl)pyrazol-5-amine | nih.gov |

Another significant route to 5-aminopyrazoles involves the condensation of α,β-unsaturated nitriles with hydrazines. chim.it This method is particularly effective for producing 3-alkyl-substituted 5-aminopyrazoles from allenic or acetylenic nitriles, often in excellent yields. rsc.org The reaction proceeds via a Michael addition of the hydrazine to the unsaturated nitrile. Following the initial addition, cyclization occurs to form the pyrazole ring. rsc.org

When using a substituted hydrazine like phenylhydrazine (B124118) with allenic nitriles, it is possible to isolate the intermediate enaminic nitriles. These intermediates can then be cyclized to afford the corresponding 3-alkyl-5-amino-N-phenylpyrazoles. rsc.org

The reaction between furan-2,3-diones and various hydrazine derivatives provides a pathway to substituted pyrazoles, although not directly to 5-aminopyrazoles. When furan-2,3-diones are reacted with hydrazines in boiling benzene, the reaction yields pyrazole-3-carboxylic acids and 1,2-dihydropyridazine-3,4-diones as the primary products. asianpubs.orgresearchgate.net The structure of the final product is dependent on the specific reactants and conditions used. For example, the thermal decomposition of 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, a product of this reaction type, results in decarboxylation to form [1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenylmethanone. asianpubs.orgresearchgate.net

Ring Transformation Approaches

Ring transformation synthesis offers an alternative to building the pyrazole ring from acyclic precursors. These methods involve the conversion of one heterocyclic system into another, often under mild conditions.

A notable ring transformation approach for synthesizing 5-aminopyrazoles utilizes isoxazoles as starting materials. researchgate.net Isoxazoles can be considered synthetic equivalents of β-ketonitriles. researchgate.net The transformation is achieved through a one-pot or two-step process involving hydrazine. researchgate.net

The reaction proceeds through the ring-opening of the isoxazole, which is facilitated by hydrazine or a base like hydroxide, to form an unisolated ketonitrile intermediate. researchgate.net This intermediate then reacts with hydrazine in a manner identical to the β-ketonitrile condensation described previously, undergoing cyclization to form the 5-aminopyrazole ring. researchgate.netresearchgate.net This method provides a regioselective route to aminopyrazoles and highlights the synthetic utility of isoxazoles as masked β-ketonitrile functionalities. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine |

| 5-aminopyrazole |

| β-ketonitrile |

| hydrazine |

| hydrazone |

| 2-nitrophenylhydrazine |

| 2,4-dinitrophenylhydrazine |

| 5-amino-1-heteroarylpyrazole |

| α-cyanoacetophenone |

| heteroarylhydrazine |

| trifluoroacetylbenzyl cyanide |

| 2-hydrazino-4-methylquinoline |

| 5-amino-1-(4-methylquinolin-2-yl)-3-phenyl-3-(trifluoromethyl)pyrazol-5-amine |

| 4-cyano-3-oxotetrahydrothiophene |

| alkylhydrazine hydrochloride |

| arylhydrazine hydrochloride |

| 2-alkyl-3-aminothieno[3,4-c]pyrazole |

| 2-aryl-3-aminothieno[3,4-c]pyrazole |

| α,β-unsaturated nitrile |

| allenic nitrile |

| acetylenic nitrile |

| 3-alkyl-5-aminopyrazole |

| phenylhydrazine |

| enaminic nitrile |

| 3-alkyl-5-amino-N-phenylpyrazole |

| furan-2,3-dione |

| pyrazole-3-carboxylic acid |

| 1,2-dihydropyridazine-3,4-dione |

| 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid |

| [1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenylmethanone |

Synthesis from Isothiazoles using Hydrazine

A significant synthetic transformation for the preparation of 5-aminopyrazoles involves the ring conversion of isothiazoles upon treatment with hydrazine. This method is particularly useful when a suitable isothiazole (B42339) precursor is available. The reaction mechanism generally proceeds through a nucleophilic attack of hydrazine on the isothiazole ring, leading to ring opening and subsequent recyclization to form the more thermodynamically stable pyrazole ring.

The conversion of isothiazoles to pyrazoles is influenced by the nature of the substituents on the isothiazole ring. For instance, the presence of a good leaving group at the C-3 position of the isothiazole can facilitate the reaction, leading to the formation of a 5-aminopyrazole. In the context of synthesizing this compound, the key reagent would be (furan-2-ylmethyl)hydrazine.

The general reaction scheme is as follows: An appropriately substituted isothiazole is treated with (furan-2-ylmethyl)hydrazine. The reaction typically involves the nucleophilic attack of the substituted hydrazine on the isothiazole ring, followed by a series of steps involving ring cleavage and re-cyclization to yield the desired 1-substituted-5-aminopyrazole. The reaction conditions, such as solvent and temperature, are crucial and need to be optimized for specific substrates.

A plausible reaction pathway for the synthesis of this compound from an isothiazole precursor is outlined in the table below.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 3-Halo/alkoxy-isothiazole derivative | (Furan-2-ylmethyl)hydrazine | Reflux in a suitable solvent (e.g., ethanol, DMF) | This compound |

This method offers a valuable alternative to other synthetic approaches, especially when the required isothiazole starting materials are readily accessible.

Advanced and Modern Synthetic Protocols

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for the construction of complex molecules like this compound. These modern protocols include multi-component reactions, solid-phase synthesis, and various catalyzed methodologies, which offer advantages in terms of atom economy, procedural simplicity, and the ability to generate diverse libraries of compounds.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient strategy for the synthesis of complex molecules. mdpi.com For the synthesis of this compound and its derivatives, a three-component reaction can be envisioned.

A common MCR approach for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile, an aldehyde, and a hydrazine derivative. nih.gov In this case, the reactants would be a suitable β-ketonitrile, an aldehyde, and (furan-2-ylmethyl)hydrazine. The reaction is often catalyzed by an acid or a base and proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.

The general scheme for a multi-component synthesis of a this compound derivative is presented below.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product |

| Aldehyde (e.g., Benzaldehyde) | Malononitrile | (Furan-2-ylmethyl)hydrazine | Base (e.g., Piperidine) / Ethanol | 1-(furan-2-ylmethyl)-3-amino-4-phenyl-1H-pyrazole-5-carbonitrile |

This approach allows for the rapid generation of a library of substituted this compound derivatives by varying the aldehyde and β-ketonitrile components.

Solid-phase synthesis has emerged as a powerful tool for the construction of libraries of organic molecules, including heterocyclic compounds like pyrazoles. nih.govbeilstein-journals.org This technique involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the resin. nih.govbeilstein-journals.org This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product. nih.govbeilstein-journals.org

An efficient solid-phase synthesis of 5-aminopyrazoles can be achieved using a resin-bound β-ketonitrile as the starting material. nih.govbeilstein-journals.org The synthesis of this compound on a solid support would involve the following general steps:

Immobilization: A suitable β-ketonitrile is attached to a solid support, such as Wang resin or Merrifield resin.

Reaction with Hydrazine: The resin-bound β-ketonitrile is then treated with (furan-2-ylmethyl)hydrazine. The reaction proceeds on the solid support to form the pyrazole ring.

Cleavage: The final product, this compound, is cleaved from the resin using an appropriate reagent, such as trifluoroacetic acid (TFA), to yield the desired compound in a pure form.

A representative workflow for the solid-phase synthesis is provided in the table below.

| Step | Procedure | Reagents |

| 1 | Immobilization of β-ketonitrile on Wang resin | β-Ketonitrile, DCC, DMAP |

| 2 | Pyrazole formation | (Furan-2-ylmethyl)hydrazine, Acetic acid |

| 3 | Cleavage from resin | Trifluoroacetic acid (TFA) |

This technique is particularly advantageous for the generation of a library of analogs for structure-activity relationship (SAR) studies in drug discovery.

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. Both transition metals and non-metal catalysts have been employed for the synthesis of pyrazole derivatives.

Transition metal catalysts, including those based on copper, rhodium, iron, and ruthenium, have been widely used in the synthesis of N-heterocycles. researchgate.net For the synthesis of this compound, a transition metal-catalyzed approach could involve the N-arylation or N-alkylation of a pre-formed pyrazol-5-amine or the cyclization of suitable precursors.

One plausible route is the copper-catalyzed N-alkylation of 1H-pyrazol-5-amine with a furan-2-ylmethyl halide. This type of cross-coupling reaction, often referred to as an Ullmann condensation, is a well-established method for the formation of C-N bonds.

A general representation of a copper-catalyzed synthesis is shown below:

| Pyrazole Substrate | Furan (B31954) Substrate | Catalyst | Base/Solvent | Product |

| 1H-Pyrazol-5-amine | 2-(Bromomethyl)furan | CuI | K₂CO₃ / DMF | This compound |

Rhodium, iron, and ruthenium catalysts are also known to catalyze various cyclization and cross-coupling reactions that could potentially be adapted for the synthesis of the target compound, offering alternative pathways with different substrate scopes and reaction conditions.

Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for a variety of organic transformations, including the synthesis of heterocyclic compounds. Iodine can act as a Lewis acid to activate substrates and can also participate in oxidative processes.

An iodine-catalyzed three-component reaction of a β-ketonitrile, a hydrazine, and a third component can be a powerful method for the synthesis of substituted 5-aminopyrazoles. In the context of synthesizing a derivative of this compound, the reaction could involve a β-ketonitrile, (furan-2-ylmethyl)hydrazine, and another reactant to introduce a substituent at the 4-position of the pyrazole ring.

A proposed iodine-catalyzed reaction is detailed in the following table:

| Component 1 | Component 2 | Component 3 | Catalyst | Solvent/Conditions | Product |

| β-Ketonitrile | (Furan-2-ylmethyl)hydrazine | Arylsulfonyl hydrazide | I₂ | Ethanol / Reflux | 4-(Arylthio)-1-(furan-2-ylmethyl)-1H-pyrazol-5-amine |

This methodology represents a metal-free and environmentally benign approach to the synthesis of functionalized this compound derivatives.

Catalyzed Reaction Methodologies

Acid and Base Catalysis in Cyclization

Acid and base catalysis play a pivotal role in the cyclization step of pyrazole synthesis, often influencing reaction rates and, critically, the regioselectivity of the final product.

Acid Catalysis: In the synthesis of pyrazoles, acid catalysis is frequently employed to facilitate the condensation between a hydrazine and a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, a plausible route involves the reaction of 1-(furan-2-ylmethyl)hydrazine with a β-ketonitrile, such as 3-oxopropanenitrile (B1221605) or its derivatives. The acid catalyst, typically a protic acid like hydrochloric acid or acetic acid, protonates the carbonyl oxygen of the β-ketonitrile, thereby increasing its electrophilicity and promoting the initial nucleophilic attack by the hydrazine. beilstein-journals.org

The general mechanism under acidic conditions proceeds through the formation of a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. Subsequent dehydration and tautomerization lead to the formation of the aromatic pyrazole ring. The use of an acid catalyst can be crucial for achieving efficient cyclization and dehydration, particularly when less reactive starting materials are used. usu.ac.idresearchgate.net For instance, the cyclization of hydrazones to pyrazoles can be effectively achieved by treatment with hydrochloric acid in ethanol.

Base Catalysis: Conversely, base catalysis is also a widely used strategy in pyrazole synthesis, particularly when dealing with β-ketonitriles. A base, such as sodium ethoxide or potassium tert-butoxide, can deprotonate the α-carbon of the β-ketonitrile, generating a nucleophilic enolate. This enolate can then react with a suitable electrophile. However, in the context of reacting with a hydrazine, the more common base-catalyzed pathway involves the initial formation of a hydrazone, followed by a base-mediated intramolecular cyclization.

Base catalysis can significantly influence the regioselectivity of the reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds or their analogs. nih.gov For the synthesis of this compound from 1-(furan-2-ylmethyl)hydrazine and a β-ketonitrile, the base would facilitate the nucleophilic attack of the amino group on the nitrile, which is the key ring-closing step. The choice of base and reaction conditions can be tuned to favor the formation of the desired 5-amino pyrazole isomer.

Table 1: Comparison of Acid and Base Catalysis in Pyrazole Synthesis

| Catalyst Type | Role in Reaction | Common Catalysts | Potential Influence on this compound Synthesis |

| Acid | Protonates carbonyl, activates it for nucleophilic attack, facilitates dehydration. | HCl, H₂SO₄, Acetic Acid, p-TsOH | May enhance the rate of hydrazone formation and subsequent cyclization. |

| Base | Can deprotonate α-carbon of β-ketonitrile or facilitate intramolecular nucleophilic attack on the nitrile. | Sodium Ethoxide, Potassium tert-butoxide, Piperidine | Can be crucial for the final ring-closing step and may influence the regiochemical outcome. |

Solvent-Free Synthesis Methodologies

In recent years, solvent-free synthesis has emerged as a green and efficient alternative to traditional solvent-based methods. These reactions, often facilitated by grinding or microwave irradiation, can lead to higher yields, shorter reaction times, and simplified workup procedures. researchgate.netresearchgate.net

For the synthesis of this compound and its derivatives, a solvent-free approach could involve the direct reaction of 1-(furan-2-ylmethyl)hydrazine with a suitable β-ketonitrile. The reactants can be ground together, with or without a solid catalyst, to initiate the reaction. The mechanical energy from grinding can promote intimate contact between the reactants, leading to the formation of the product.

Microwave-assisted solvent-free synthesis is another powerful technique. The application of microwave irradiation can significantly accelerate the rate of pyrazole formation by efficiently heating the reaction mixture. This method often leads to cleaner reactions with fewer side products. Several studies have reported the successful synthesis of pyrazole derivatives under solvent-free conditions using microwave irradiation, highlighting its potential for the synthesis of the target molecule. scirp.org

Table 2: Advantages of Solvent-Free Synthesis for Pyrazole Derivatives

| Feature | Description | Relevance to this compound Synthesis |

| Reduced Environmental Impact | Eliminates the use of potentially harmful organic solvents. | Offers a greener synthetic route. |

| Increased Efficiency | Often leads to shorter reaction times and higher yields. | Potentially a more time and resource-efficient method. |

| Simplified Work-up | The absence of solvent simplifies the isolation of the product. | Reduces the complexity of the purification process. |

| Energy Efficiency | Microwave-assisted methods can be more energy-efficient than conventional heating. | Contributes to a more sustainable synthetic process. |

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. The synthesis of this compound could potentially be achieved through such a sequence.

A hypothetical cascade reaction could involve a three-component reaction between furfural, a source of cyanide (e.g., trimethylsilyl (B98337) cyanide), and hydrazine, followed by the introduction of a methylating agent for the furan ring. However, a more direct approach would be to utilize a pre-formed 1-(furan-2-ylmethyl)hydrazine in a one-pot reaction with a β-ketonitrile.

Mechanistic Investigations in Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling the formation of desired products. The synthesis of this compound involves key mechanistic steps such as nucleophilic attack, cyclization, and considerations of regioselectivity and tautomerism.

Elucidation of Nucleophilic Attack and Cyclization Pathways

The formation of the pyrazole ring in the reaction of 1-(furan-2-ylmethyl)hydrazine with a β-ketonitrile proceeds through a well-established pathway involving nucleophilic attack and subsequent cyclization.

The initial step is the nucleophilic attack of one of the nitrogen atoms of 1-(furan-2-ylmethyl)hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form a hydrazone. The more nucleophilic terminal nitrogen of the substituted hydrazine is generally the one that initiates the attack.

The subsequent and crucial step is the intramolecular cyclization. The second nitrogen atom of the hydrazone intermediate acts as a nucleophile and attacks the electrophilic carbon of the nitrile group. This 6-exo-dig cyclization is often the rate-determining step and can be facilitated by either acid or base catalysis. The resulting cyclic intermediate then undergoes tautomerization to yield the stable, aromatic 5-aminopyrazole ring. conicet.gov.arfu-berlin.de

Studies on Regioselectivity and Isomer Formation

When an unsymmetrical substituted hydrazine, such as 1-(furan-2-ylmethyl)hydrazine, reacts with an unsymmetrical 1,3-dielectrophile, the formation of two possible regioisomers is possible. In the case of this compound, the desired isomer has the furan-2-ylmethyl group attached to the N1 position of the pyrazole ring.

The regioselectivity of this reaction is influenced by several factors, including the electronic and steric properties of the substituents on both the hydrazine and the 1,3-dielectrophile, as well as the reaction conditions (e.g., pH, solvent, temperature).

For 1-substituted hydrazines, the initial nucleophilic attack can occur via either the substituted or the unsubstituted nitrogen atom. It is generally accepted that for alkylhydrazines, the more substituted nitrogen is more nucleophilic. However, the subsequent cyclization step and the relative stability of the intermediates and products ultimately determine the final regiochemical outcome. nih.gov

In the reaction of 1-(furan-2-ylmethyl)hydrazine with a β-ketonitrile, the initial attack of the more substituted nitrogen (N1) on the carbonyl group would lead, after cyclization, to the desired this compound. Conversely, attack by the terminal nitrogen (N2) would result in the isomeric 2-(furan-2-ylmethyl)-2H-pyrazol-3-amine. The reaction conditions can be optimized to favor the formation of the desired isomer. For instance, kinetic control (often under basic conditions) might favor one isomer, while thermodynamic control (often under acidic conditions) might favor the other. nih.govnih.gov

Table 3: Factors Influencing Regioselectivity in the Synthesis of this compound

| Factor | Influence | Expected Outcome for this compound |

| Electronic Effects | The nucleophilicity of the nitrogen atoms in the hydrazine. | The furan-2-ylmethyl group is an electron-donating group, which may increase the nucleophilicity of the adjacent nitrogen. |

| Steric Hindrance | The bulkiness of the substituents on the hydrazine and the dielectrophile. | The furan-2-ylmethyl group may sterically hinder the attack of the adjacent nitrogen, potentially favoring attack by the terminal nitrogen. |

| Reaction Conditions | pH, solvent, and temperature can influence the reaction pathway. | Acidic conditions may favor the thermodynamically more stable product, while basic conditions may favor the kinetically controlled product. |

Tautomerism Considerations in Synthetic Routes

5-Aminopyrazoles, including this compound, can exist in different tautomeric forms. The two principal tautomers are the amino form (this compound) and the imino form (1-(furan-2-ylmethyl)-1,5-dihydro-4H-pyrazol-5-imine).

The position of the tautomeric equilibrium is influenced by the nature of the substituents on the pyrazole ring, the solvent, and the temperature. In most cases, for 5-aminopyrazoles, the amino tautomer is the more stable and predominant form due to the aromaticity of the pyrazole ring. nih.gov

The potential for tautomerism is an important consideration in the synthesis and characterization of this compound. During the synthesis, the final product will likely exist as the more stable amino tautomer. For characterization, spectroscopic techniques such as NMR can be used to confirm the predominant tautomeric form in solution. The presence of a signal corresponding to the amino protons in the 1H NMR spectrum would be indicative of the amino tautomer. beilstein-journals.orgclockss.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Features Influencing Potential Biological Activity

The furan (B31954) ring is a prevalent scaffold in numerous biologically active compounds and approved drugs, recognized for its contribution to a wide spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comutripoli.edu.ly Its presence in the 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine structure is anticipated to be a significant determinant of its biological profile. The furan nucleus can engage in various interactions with biological targets, and modifications to this ring can fine-tune the compound's activity.

Table 1: Influence of Furan Ring Substitution on Biological Activity of Selected Pyrazole (B372694) Derivatives Data synthesized from studies on analogous furan-pyrazole structures.

| Base Scaffold | Furan Ring Substituent | Observed Activity | Reference |

| Pyrazole Oxime Ester | 5-(4-trifluoromethylphenyl) | 83% inhibition against Tetranychus cinnabarinus | researchgate.net |

| Pyrazole Oxime Ester | 5-(4-fluorophenyl) | 71% mortality against Plutella xylostella | researchgate.net |

| Nitrofuran-pyrazole | 5-nitrofuran | Good antibacterial and antifungal activity | nih.gov |

Contribution of the Pyrazole Ring and its Substituent Patterns

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, such as the anti-inflammatory agent celecoxib. nih.govrsc.org Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, a structure that allows for various molecular interactions. nih.gov The substitution, replacement, or removal of functional groups on the pyrazole ring can lead to diverse molecular interactions, efficacy, and potency. frontiersin.org

The substituent patterns on the pyrazole ring are a key factor in determining biological activity. researchgate.net

N1-Substitution : The substitution at the N1 position of the pyrazole ring, occupied by the furan-2-ylmethyl group in the title compound, is crucial. Alkylation or arylation at this position abolishes the ability of the ring to act as a hydrogen bond donor, which can significantly alter its binding mode to target proteins. researchgate.net In some series of pyrazole analogs, N1-alkylation led to a complete loss of activity, demonstrating the sensitivity of this position to modification. nih.gov

C3 and C5-Substitutions : The groups at the C3 and C5 positions influence the steric and electronic profile of the molecule. In the title compound, the C5 position holds the vital amino group. The nature of the substituent at C3 can modulate activity; for example, introducing different aryl groups at this position can lead to varied inhibitory profiles against different enzymes. nih.gov

C4-Substitution : While unsubstituted in the title compound, the C4 position is another key site for modification. Introducing substituents here can alter the molecule's shape and electronic distribution, impacting its biological effects.

SAR studies on various pyrazole derivatives have shown that electron-withdrawing groups (e.g., nitro, halogens) and electron-donating groups can have profoundly different effects, with the former often enhancing antimicrobial efficacy and the latter improving antioxidant properties in certain scaffolds. rsc.org

The amino group, particularly when positioned at the C5 of the pyrazole ring, is a versatile and highly significant functional group in drug discovery. nih.gov 5-Aminopyrazoles (5APs) are recognized as key starting materials for a multitude of bioactive compounds. mdpi.com The amino group can act as a crucial hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in the active sites of enzymes and receptors. nih.govscispace.com

Computational studies on the interactions between pyrazole derivatives and amino acids have shown that the pyrazole ring's nitrogen atoms and associated functional groups can form hydrogen bonds with residues like alanine, lysine, and glutamic acid. scispace.comresearchgate.net The exocyclic NH2 group is particularly important for these interactions, and its distance from the endocyclic nitrogen atom can be a critical factor for certain biological activities. nih.gov The presence of the amino group facilitates the formation of key hydrogen bonds, which can anchor the molecule within a binding pocket, contributing significantly to its affinity and potential inhibitory activity. nih.gov

Rational Design and Optimization Strategies

Building upon SAR findings, researchers employ rational design and optimization strategies to develop new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Modern drug discovery heavily relies on computational methods to guide the design of new molecules. researchgate.net

Molecular Docking : This technique is used to predict the preferred orientation of a molecule when bound to a target protein. scispace.com For pyrazole derivatives, docking studies can reveal key interactions, such as hydrogen bonds formed by the amino group or π-π stacking involving the pyrazole and furan rings, with amino acid residues in an enzyme's active site. scispace.com These insights help in designing modifications that can strengthen these interactions and improve inhibitory potency.

Pharmacophore Mapping : By analyzing a set of active compounds, a pharmacophore model can be generated, which defines the essential three-dimensional arrangement of functional groups required for biological activity. This model then serves as a template for designing new molecules with a higher probability of being active. researchgate.net

Density Functional Theory (DFT) : DFT calculations are employed to understand the electronic structure, reactivity, and molecular properties of compounds. scispace.comresearchgate.net This information can help rationalize observed SAR trends and predict the effects of structural modifications on the molecule's intrinsic properties.

Scaffold modification involves making systematic chemical changes to the core structure of this compound to explore new chemical space and optimize activity. nih.govfrontiersin.org

Derivatization of the Amino Group : The 5-amino group can be acylated, alkylated, or used as a handle to introduce other functional groups or heterocyclic rings, potentially leading to new interactions with the biological target.

Modification of the Furan Ring : Introducing substituents onto the furan ring is a viable strategy to modulate lipophilicity, electronic properties, and steric bulk, thereby influencing potency and selectivity. researchgate.net

Ring Fusion : The pyrazole scaffold can be fused with other rings, such as pyridine (B92270) or pyrimidine (B1678525), to create more rigid and complex structures like pyrazolopyridines or pyrazolopyrimidines. mdpi.commdpi.com These fused systems can present different vectors for substitution and may exhibit novel biological activities.

These strategies, guided by SAR data and computational insights, allow for the systematic optimization of the lead compound, aiming to enhance its therapeutic potential. frontiersin.org

Exploration of Exocyclic Functional Groups

The exploration of functional groups attached to the core heterocyclic structure (exocyclic groups) is a cornerstone of SAR studies. In the context of pyrazole derivatives, modifications to these external groups can dramatically alter biological efficacy. Research on related pyrazole structures demonstrates that the nature and position of substituents on the pyrazole and adjacent rings, such as the furan ring, are critical determinants of activity.

For instance, studies on various pyrazole derivatives have shown that introducing different functional groups leads to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. asianpubs.orgglobalresearchonline.netmdpi.com The strategic placement of electron-donating or electron-withdrawing groups, halogens, or bulky hydrophobic moieties can influence how the molecule binds to its target protein.

In a study of pyrazole derivatives for antileishmanial activity, it was observed that the presence of a chlorine group, either on the pyrazole ring or on an attached phenyl ring, was favorable for the compound's effect. nih.gov Conversely, substituting with a 4-bromo group on a phenyl ring attached to the pyrazole core diminished the activity. nih.gov Another SAR study on 3,5-diphenylpyrazole (B73989) derivatives aimed at inhibiting meprin metalloproteinases found that while the core structure was potent, the addition of methyl or benzyl (B1604629) groups decreased inhibitory activity, whereas a cyclopentyl moiety maintained similar activity levels. nih.gov These findings underscore the principle that even subtle changes to exocyclic functional groups can significantly impact biological outcomes, providing a rational basis for designing more effective molecules.

Table 1: Impact of Exocyclic Functional Group Modification on Biological Activity in Pyrazole Derivatives

| Base Scaffold | Modification | Target/Activity | Observed Effect | Reference |

| Pyrazole Derivative | Addition of Chlorine group | Antileishmanial | Favorable for activity | nih.gov |

| Pyrazole Derivative | Addition of 4-Bromo group on Phenyl ring | Antileishmanial | Diminished activity | nih.gov |

| 3,5-Diphenylpyrazole | Addition of Methyl or Benzyl group | Meprin α Inhibition | Decreased activity | nih.gov |

| 3,5-Diphenylpyrazole | Addition of Cyclopentyl group | Meprin α Inhibition | Similar activity to parent | nih.gov |

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid analysis of SAR and the design of novel compounds with desired properties. These in silico methods provide deep insights into the molecular interactions that govern biological activity, complementing and guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org By identifying key molecular descriptors that correlate with activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) methodologies. 2D-QSAR models utilize descriptors derived from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types. For example, a genetic algorithm-based multiple linear regression (GA-MLR) was used to create a statistically robust 2D-QSAR model for pyrazole derivatives, which highlighted the significance of molecular volume and the number of multiple bonds. shd-pub.org.rs

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors that describe the molecule's properties in 3D space. These methods require the alignment of the set of molecules and generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov For instance, 3D-QSAR studies on pyrazole derivatives have used CoMFA and CoMSIA to develop predictive models for their activity as EGFR inhibitors and acetylcholinesterase inhibitors. nih.govresearchgate.net The resulting contour maps provide intuitive guidance for drug design; for example, a green contour in a steric map indicates a region where bulky groups would enhance activity, while a red contour in an electrostatic map might indicate where negative charge is disfavored. shd-pub.org.rs

Table 2: Statistical Validation of QSAR Models for Pyrazole Derivatives

| QSAR Model | Target | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Reference |

| 2D-QSAR | EGFR Kinase Inhibitors | 0.9816 | 0.9668 | researchgate.net |

| 3D-QSAR (CoMFA) | EGFR Kinase Inhibitors | 0.975 | 0.664 | researchgate.net |

| 3D-QSAR (CoMSIA) | Acetylcholinesterase Inhibitors | 0.980 | 0.65 | nih.gov |

| 2D/3D QSAR | Antitumor Activity | 0.781 | 0.709 | ijsdr.org |

Molecular Docking and Binding Affinity Prediction in Compound Design

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. nih.gov This technique is crucial for understanding the molecular basis of a drug's action and for designing compounds with improved binding affinity and specificity.

The process involves placing the ligand in the binding site of the target protein and using a scoring function to estimate the binding affinity, often reported as a binding energy value (e.g., in kcal/mol). Docking studies on various pyrazole derivatives have successfully predicted their binding modes within the active sites of numerous important enzymes, including VEGFR-2, Aurora A, CDK2, and acetylcholinesterase. shd-pub.org.rsnih.govnih.gov The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. nih.gov For example, docking studies of pyrazole derivatives as potential inhibitors for SARS-CoV-2 Mpro revealed critical structural features, like tryptamine (B22526) and N-phenyl fragments, for binding. nih.gov This information is invaluable for designing new analogues with enhanced interactions.

Table 3: Molecular Docking Results for Pyrazole Derivatives against Various Targets

| Derivative Class | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Pyrazole-Thiadiazole | VEGFR-2 (2QU5) | -10.09 | Not specified | nih.gov |

| Pyrazole-Thiadiazole | Aurora A (2W1G) | -8.57 | Not specified | nih.gov |

| Pyrazole-Thiadiazole | CDK2 (2VTO) | -10.35 | Not specified | nih.gov |

| Furan-Pyrazole | Bacterial Protein | -9.7 | LEU:299 (H-bond), LEU:333 (Hydrophobic) | asianpubs.org |

| Spiropyrazoline | Acetylcholinesterase | Not specified | TYR:124, TYR:72, SER:293 (H-bonds) | nih.gov |

De Novo Design and Virtual Screening Techniques

Building upon the principles of SAR and molecular docking, computational chemists employ de novo design and virtual screening to discover novel drug candidates. Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a drug target. nih.gov High-Throughput Virtual Screening (HTVS) has been used to screen thousands of pyrazole compounds from databases like PubChem to identify novel inhibitors of enzymes such as CDK8, a key target in cancer. chemmethod.com

De novo design algorithms, on the other hand, build novel molecules from scratch, piece by piece, within the constraints of the target's binding site. This approach can generate entirely new chemical scaffolds. A combined approach often proves most powerful, such as generating a combinatorial library of over 60,000 pyrazole-based structures and then using virtual screening with molecular docking and deep learning to identify the most promising candidates for synthesis and testing. nih.gov These techniques accelerate the drug discovery process by focusing laboratory resources on compounds with the highest probability of success.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Aromaticity Analysis

The electronic nature of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine is dominated by the two heterocyclic rings, furan (B31954) and pyrazole (B372694), which are linked by a flexible methylene (B1212753) bridge. Understanding the distribution of π-electrons and the aromatic character of these rings is fundamental to predicting the molecule's reactivity and properties.

Both the furan and pyrazole rings in this compound possess delocalized π-electron systems, a key feature of aromatic compounds. youtube.com

Furan Ring: Furan is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom. Its aromatic sextet is formed by four π-electrons from the two carbon-carbon double bonds and a lone pair of electrons from the oxygen atom, which occupies a p-orbital and participates in the cyclic delocalization. youtube.com This delocalization contributes to the planarity and thermodynamic stability of the furan ring.

Pyrazole Ring: Pyrazole is a five-membered aromatic heterocycle with three carbon atoms and two adjacent nitrogen atoms. The aromatic system is composed of six π-electrons. One nitrogen atom (the "pyrrole-like" nitrogen) contributes two electrons from its lone pair to the π-system, while the other "pyridine-like" sp2-hybridized nitrogen contributes one electron and has its lone pair in an sp2 orbital in the plane of the ring. mdpi.com This arrangement fulfills Hückel's rule for aromaticity (4n+2 π-electrons). The presence of the amino group at the C5 position can further influence electron density within the pyrazole ring through resonance effects.

The aromaticity of the furan and pyrazole rings can be quantified using various computational indices. These indices provide a numerical measure of the degree of electron delocalization and aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometry of the ring, comparing the bond lengths within the ring to optimal values for an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure. unirioja.esnih.gov For five-membered heterocycles, HOMA values can vary, with nitrogen-containing rings often showing higher aromaticity than those with oxygen. bohrium.com

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of the ring and computing its magnetic shielding. A negative NICS value (typically denoted as NICS(0) for the ring center or NICS(1) for 1 Å above the plane) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. unirioja.es Conversely, positive values suggest anti-aromaticity.

Table 1: Representative Theoretical Aromaticity Indices for Heterocyclic Rings This table presents typical calculated values for furan and pyrazole rings to illustrate their relative aromatic character. Actual values for this compound would require specific quantum mechanical calculations.

| Heterocyclic Ring | HOMA Index (Typical Range) | NICS(1) (ppm) (Typical Range) | Aromatic Character |

| Furan | 0.45 - 0.65 | -8 to -12 | Moderately Aromatic |

| Pyrazole | 0.70 - 0.90 | -12 to -16 | Strongly Aromatic |

Molecular Modeling and Simulation Studies

Molecular modeling techniques are employed to explore the three-dimensional structure and dynamic behavior of this compound.

Due to the flexible single bonds in the methylene linker connecting the furan and pyrazole rings, the molecule can adopt various conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. This is typically done by systematically rotating the key dihedral angles and calculating the potential energy of each resulting structure.

τ1: C(furan)-C(furan)-C(methylene)-N(pyrazole)

τ2: C(furan)-C(methylene)-N(pyrazole)-N(pyrazole)

A potential energy surface (PES) can be generated by plotting the energy as a function of these angles. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation. Such studies can reveal whether the molecule prefers a folded or extended conformation and the relative orientation of the two heterocyclic rings. bohrium.com

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |

| τ1 | C3 (Furan) | C2 (Furan) | C6 (Methylene) | N1 (Pyrazole) | Orientation of the methylene bridge relative to the furan ring. |

| τ2 | C2 (Furan) | C6 (Methylene) | N1 (Pyrazole) | N2 (Pyrazole) | Orientation of the pyrazole ring relative to the methylene bridge. |

Molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, capturing its movements, vibrations, and interactions with its environment (e.g., solvent molecules or a biological receptor). nih.govnih.gov An MD simulation of this compound could reveal:

Solvent Interactions: How the molecule interacts with water or other solvents, particularly through hydrogen bonding involving the amino group (-NH2), the pyrazole nitrogens, and the furan oxygen.

Binding Stability: If docked into a protein active site, MD simulations can assess the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to binding affinity. tandfonline.com

Conformational Flexibility: The simulation would show the range of conformations the molecule explores at a given temperature, providing a dynamic view of the energy landscape.

Quantum Mechanical Calculations

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of a single molecule with high accuracy. For this compound, these calculations can elucidate fundamental aspects of its reactivity and charge distribution.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), which are susceptible to nucleophilic attack. For this molecule, negative potential would be expected around the furan oxygen and pyridine-like pyrazole nitrogen, while the amino group protons would show positive potential.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the local electronic environment and identifying atoms that are particularly electron-rich or electron-deficient.

Table 3: Illustrative Quantum Mechanical Properties This table presents hypothetical but plausible data for this compound based on DFT calculations for similar structures. These values serve as an example of the insights gained from such computations.

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability, likely localized on the pyrazole and furan rings. |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.0 eV | Suggests high kinetic stability and relatively low chemical reactivity. |

| MEP Negative Region | Furan Oxygen, N2 of Pyrazole | Likely sites for hydrogen bond donation or interaction with electrophiles. |

| MEP Positive Region | Amino Group (N-H) | Likely sites for hydrogen bond acceptance or interaction with nucleophiles. |

Density Functional Theory (DFT) Studies on Molecular Stability and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. Such studies are pivotal for understanding the intrinsic properties of this compound.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the distribution of these orbitals would highlight the most probable sites for electrophilic and nucleophilic attack. The pyrazole and furan rings, along with the amine substituent, would be the primary contributors to these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data a DFT calculation would yield. Actual values require specific computation.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Value | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring, the oxygen of the furan ring, and the nitrogen of the amine group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry can be employed to model the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, computational studies can determine the most favorable reaction pathways, predict reaction kinetics, and explain stereochemical outcomes. This approach is invaluable for optimizing synthetic routes and understanding the formation of potential byproducts.

Cheminformatics and Data Mining for Analog Discovery

Cheminformatics leverages computational techniques to analyze large chemical datasets, accelerating the discovery of new molecules with desired properties.

Database Screening and Compound Library Generation

Using the structure of this compound as a query, large chemical databases (like PubChem, ZINC, or ChEMBL) can be screened to identify structurally similar compounds. This process, known as virtual screening, can quickly generate a focused library of analogs. Similarity searching, based on molecular fingerprints, or substructure searching are common techniques used to build these libraries for further investigation.

Predictive Modeling for Chemical Compound Design

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to guide the design of new analogs of this compound. By establishing a mathematical relationship between the structural features (descriptors) of a set of known molecules and their measured biological activity or properties, a QSAR model can predict the activity of novel, untested compounds. This in silico approach allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Table 2: Chemical Compound Mentioned

| Compound Name |

|---|

| This compound |

| PubChem |

| ZINC |

Derivatization and Analog Development of 1 Furan 2 Ylmethyl 1h Pyrazol 5 Amine

Synthesis of Substituted 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine Analogs

The development of analogs of this compound can be achieved by chemical modifications at its three main components: the furan (B31954) ring, the pyrazole (B372694) ring, and the amino group.

Modifications on the Furan Ring

Modifications on the Pyrazole Ring (e.g., at C3, C4)

Similarly, research detailing the direct substitution on the C3 and C4 positions of the pyrazole ring of this compound is limited in the available scientific literature. General methodologies for the functionalization of the pyrazole core in other contexts exist, but specific applications to this compound have not been described.

Functionalization of the Amino Group (e.g., N-alkylation, acylation)

The primary amino group at the C5 position of the pyrazole ring represents a key site for derivatization. However, specific studies focusing on the systematic N-alkylation or N-acylation of this compound are not extensively documented in peer-reviewed literature.

Design and Synthesis of Fused Systems and Hybrid Molecules

The 5-amino-1-substituted pyrazole structure is a valuable precursor for the synthesis of bicyclic and polycyclic heterocyclic systems through annulation reactions, where the amino group and an adjacent ring carbon participate in the formation of a new ring.

Pyrazolo[3,4-b]pyridines and Related Fused Architectures

The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles is a well-established synthetic strategy. nih.govvulcanchem.com This typically involves the condensation of the 5-aminopyrazole with 1,3-dicarbonyl compounds or their equivalents. nih.gov Despite the general applicability of this reaction, specific examples commencing from this compound to yield the corresponding 1-(furan-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine derivatives are not detailed in the available scientific literature.

Incorporation into Other Heterocyclic Scaffolds (e.g., Thiazole (B1198619), Pyrimidine (B1678525), Benzoxazole)

The versatile reactivity of 5-aminopyrazoles allows for their use as building blocks in the synthesis of hybrid molecules containing other heterocyclic systems.

While the incorporation of this compound into thiazole and pyrimidine scaffolds has not been specifically reported, a related synthesis has been documented for a benzoxazole (B165842) hybrid. The synthesis of N-(furan-2-ylmethyl)-3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine has been achieved. This synthesis involves the initial preparation of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, which is then reacted with other reagents to yield the final product.

Table 1: Synthesis of a Benzoxazole-Pyrazole Hybrid Molecule

| Starting Material | Reagent | Product |

| 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine | Not specified | N-(furan-2-ylmethyl)-3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine |

Combinatorial Library Synthesis for Research Screening

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds from a common scaffold, such as this compound. This high-throughput approach is instrumental in screening for molecules with desired biological or material properties. The primary amino group at the C5 position and the pyrazole ring itself offer reactive sites for derivatization.

One common strategy involves the acylation of the 5-amino group with a diverse set of carboxylic acids or sulfonyl chlorides. Another approach is the modification of the pyrazole ring, for instance, through electrophilic substitution, although this can be more challenging to control regioselectively. Automated synthesis platforms can facilitate the parallel synthesis of a multitude of analogs, significantly accelerating the discovery process. nih.govrsc.org For example, a library can be generated by reacting the parent amine with a variety of building blocks (R-groups) to yield a collection of amides, sulfonamides, or ureas.

The resulting compounds can then be purified and plated for high-throughput screening in various assays. The structural diversity achieved through this method allows for a comprehensive exploration of the structure-activity relationship (SAR), providing valuable insights for the rational design of future generations of compounds. The synthesis of pyrazolo[1,5-a]quinazolines through a Rh(III)-catalyzed C–H activation/cyclization cascade from phenyl-1H-pyrazol-5-amine demonstrates a sophisticated method for creating fused heterocyclic libraries from a pyrazol-5-amine core. rsc.org Similarly, the parallel solution-phase synthesis of over 2200 pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides highlights the scalability of combinatorial approaches for pyrazole-based compounds. nih.gov

Table 1: Representative Combinatorial Library from this compound This table is a hypothetical representation of a combinatorial library that could be synthesized from the title compound for research screening purposes.

| Derivative ID | R-Group Substituent (at 5-amino position) | Molecular Formula of Derivative | Calculated Molecular Weight ( g/mol ) | Synthetic Method |

|---|---|---|---|---|

| FPA-001 | Acetyl | C₁₀H₁₁N₃O₂ | 205.21 | Acylation |

| FPA-002 | Benzoyl | C₁₅H₁₃N₃O₂ | 267.28 | Acylation |

| FPA-003 | 4-Chlorobenzoyl | C₁₅H₁₂ClN₃O₂ | 301.73 | Acylation |

| FPA-004 | Phenylsulfonyl | C₁₄H₁₃N₃O₃S | 319.34 | Sulfonylation |

Metal Complexation Studies with this compound Scaffolds

The this compound scaffold possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The nitrogen atoms of the pyrazole ring, the exocyclic amino group, and the oxygen atom of the furan moiety can all potentially participate in binding to metal ions. The coordination chemistry of pyrazole derivatives is well-established, with these ligands known to form stable complexes with a variety of transition metals. researchgate.netresearchgate.net

Metal complexation can significantly alter the physicochemical and biological properties of the organic ligand. For instance, the formation of a metal complex can enhance stability, modify electronic properties, or introduce new catalytic or therapeutic functionalities. Studies on related pyrazole-based ligands have shown their ability to act as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear or polynuclear complexes with diverse geometries. researchgate.netnih.gov

In the case of this compound, it could potentially act as a bidentate ligand, coordinating to a metal center through one of the pyrazole nitrogen atoms and the nitrogen of the amino group, forming a stable five-membered chelate ring. The furan oxygen could also be involved in coordination, potentially leading to tridentate coordination or the formation of bridged polymeric structures. A study on a furan-containing triazolopyrimidine derivative with zinc(II) resulted in the formation of polymeric chains where the ligand acts as a bridge between two zinc atoms, coordinating through a triazole nitrogen and an amino group. nih.gov The specific coordination mode would depend on the metal ion, the counter-ion, and the reaction conditions.

Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy, along with single-crystal X-ray diffraction, are crucial for characterizing the resulting metal complexes and elucidating their structures.

Table 2: Potential Coordination Complexes with this compound (L) This table presents hypothetical metal complexes that could be formed with the title compound, based on the known coordination chemistry of similar pyrazole-based ligands.

| Complex ID | Metal Ion (M) | Proposed Formula | Potential Geometry | Potential Coordination Sites |

|---|---|---|---|---|

| FPA-Co | Co(II) | [Co(L)₂Cl₂] | Tetrahedral | Pyrazole N, Amino N |

| FPA-Cu | Cu(II) | Cu(L)₂₂ | Square Planar | Pyrazole N, Amino N |

| FPA-Zn | Zn(II) | [Zn(L)Cl₂] | Tetrahedral | Pyrazole N, Amino N |

| FPA-Pd | Pd(II) | [Pd(L)₂(OAc)₂] | Square Planar | Pyrazole N, Amino N |

Mechanistic Insights into Biological Activity Excluding Clinical Outcomes

Exploration of Molecular Targets and Biochemical Pathways

Hypothesized Enzyme Inhibition Mechanisms

There are no specific studies hypothesizing the enzyme inhibition mechanisms for 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine. For related aminopyrazole compounds, mechanisms such as covalent inhibition of enzymes like thrombin have been explored, where the pyrazole (B372694) moiety acts as a scaffold to position reactive groups within an enzyme's active site. nih.gov However, such mechanisms have not been proposed or tested for this compound itself.

Predicted Receptor Binding Interactions

Specific predicted receptor binding interactions for this compound are not documented. Molecular docking studies on analogous pyrazole derivatives have been used to predict binding to various receptors, such as cyclin-dependent kinase 2 (CDK2), but these findings cannot be directly extrapolated to the subject compound without a dedicated study. nih.gov

Proposed Interference with Biochemical Pathways

While it is plausible that this compound interferes with biochemical pathways, given the known activities of the pyrazole scaffold, no specific pathways have been proposed or investigated for this compound.

Modes of Interaction with Biomolecules

The structural features of this compound, specifically the pyrazole and furan (B31954) rings and the primary amine group, suggest the potential for various non-covalent interactions with biomolecules.

Hydrogen Bonding Networks

The primary amine (-NH2) group and the nitrogen atoms within the pyrazole ring are capable of acting as hydrogen bond donors and acceptors, respectively. This allows for the potential formation of hydrogen bonding networks with amino acid residues in the active sites of proteins, a common interaction mode for pyrazole-based compounds. nih.gov However, specific hydrogen bonding networks involving this compound have not been characterized.

π-Stacking Interactions

The aromatic furan and pyrazole rings in the compound's structure provide the capacity for π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov This type of interaction is a common feature in the binding of heterocyclic compounds to biological targets, but specific examples involving this compound are not described in the available literature.

Hydrophobic and Van der Waals Interactions

The biological activity of this compound is significantly influenced by its capacity to form hydrophobic and Van der Waals interactions within the binding pockets of its target proteins. These non-covalent forces, although individually weak, collectively contribute to the stability of the ligand-protein complex, thereby playing a crucial role in molecular recognition and affinity. The furan and pyrazole rings, along with the methyl linker, provide a scaffold amenable to such interactions with nonpolar amino acid residues.

Molecular modeling and computational studies on structurally related furan-pyrazole derivatives have provided insights into the nature of these interactions. For instance, in studies of pyrazole-furan carboxamide hybrids as potential fungicides targeting succinate dehydrogenase (SDH), the furan and pyrazole moieties have been observed to engage in hydrophobic interactions with surrounding amino acid residues. nih.govacs.org These interactions are critical for the proper orientation and anchoring of the inhibitor within the enzyme's active site.

The furan ring, being an aromatic heterocycle, can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. Furthermore, the methylene (B1212753) linker and the pyrazole ring can establish numerous Van der Waals contacts with the aliphatic side chains of residues like alanine, valine, leucine, and isoleucine. nih.gov The precise nature and extent of these interactions are contingent on the specific topology and amino acid composition of the binding site.

A hypothetical representation of the potential hydrophobic and Van der Waals interactions for this compound within a generic protein binding pocket is detailed in the table below.

| Structural Moiety of Compound | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Furan Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Furan Ring | Hydrophobic Interaction | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| Methylene Linker | Van der Waals Contacts | Alanine (Ala), Valine (Val), Leucine (Leu) |

| Pyrazole Ring | Hydrophobic Interaction | Proline (Pro), Methionine (Met) |

| Pyrazole Ring | Van der Waals Contacts | Glycine (Gly), Alanine (Ala) |

The optimization of these hydrophobic and Van der Waals interactions is a key consideration in the design of more potent and selective analogs of this compound. nih.gov

Advanced Biophysical Techniques for Binding Studies

To quantitatively characterize the binding of this compound to its biological targets, a suite of advanced biophysical techniques can be employed. These methods provide detailed information on binding affinity, stoichiometry, kinetics, and thermodynamics, which are essential for understanding the molecular basis of its biological activity. While specific studies on this particular compound are not extensively documented, the application of these techniques to similar small molecules, including pyrazole and furan derivatives, is well-established in drug discovery. springernature.comnih.govnih.gov

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. frontiersin.org This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. Such thermodynamic data provides a complete picture of the driving forces behind the interaction. For instance, a favorable enthalpic contribution might suggest strong hydrogen bonding and Van der Waals interactions, while a favorable entropic contribution could indicate the displacement of ordered water molecules from the binding site. khanacademy.org

A hypothetical ITC experiment for the binding of this compound to a target protein would involve titrating the compound into a solution containing the protein and measuring the resultant heat changes. The data obtained would be fitted to a binding model to extract the thermodynamic parameters.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Binding Affinity (Kd) | 100 nM | Strength of the interaction |

| Stoichiometry (n) | 1.0 | Molar ratio of compound to protein in the complex |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | Contribution of hydrogen bonds and Van der Waals forces |